

# GNF362: A Technical Overview of its Oral Bioavailability and Pharmacokinetic Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GNF362**

Cat. No.: **B10776100**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**GNF362** is a potent and selective, orally bioavailable small molecule inhibitor of inositol trisphosphate 3-kinase B (Itpkb). By targeting a negative regulator of intracellular calcium signaling, **GNF362** represents a novel therapeutic strategy for T-cell mediated autoimmune diseases. This document provides a comprehensive technical overview of the available preclinical data on the oral bioavailability and pharmacokinetics of **GNF362**, intended to inform further research and development efforts. While specific quantitative pharmacokinetic parameters are not publicly available, this guide synthesizes the existing knowledge on its biological activity, mechanism of action, and in vivo efficacy, alongside detailed experimental protocols derived from published studies.

## Introduction

**GNF362** was identified through high-throughput screening as a potent inhibitor of Itpkb, a key enzyme in the inositol phosphate signaling pathway. Itpkb phosphorylates inositol 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4), thereby acting as a negative regulator of IP3-mediated calcium release from intracellular stores. In lymphocytes, sustained calcium signaling following T-cell receptor (TCR) activation is critical for activation-induced cell death (AICD), a mechanism for eliminating over-activated T-cells and maintaining immune homeostasis. By inhibiting Itpkb, **GNF362** enhances and prolongs intracellular calcium

signals, leading to the apoptosis of pathogenic T-cells. This unique mechanism of action makes **GNF362** a promising candidate for the treatment of various autoimmune disorders.

## In Vitro Activity

**GNF362** demonstrates potent inhibitory activity against Itpkb and modulates calcium signaling in primary lymphocytes.

| Parameter             | Value | Cell Type/Assay Condition                 |
|-----------------------|-------|-------------------------------------------|
| IC50 (Itpkb)          | 9 nM  | Purified Itpkb protein (Kinase Glo assay) |
| IC50 (Itpka)          | 20 nM | Purified Itpka protein (Kinase Glo assay) |
| IC50 (Itpkc)          | 19 nM | Purified Itpkc protein (Kinase Glo assay) |
| EC50 (Calcium Influx) | 12 nM | Isolated mouse splenocytes                |

## Oral Bioavailability and Pharmacokinetics

Published literature confirms that **GNF362** is an orally bioavailable compound.[\[1\]](#)

Pharmacokinetic studies have demonstrated that **GNF362** achieves high systemic levels upon oral administration, possesses a moderate volume of distribution, and has a good in vivo half-life.[\[1\]](#) However, specific quantitative data for key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are not available in the public domain.

## In Vivo Efficacy

The therapeutic potential of **GNF362** has been evaluated in a preclinical model of rheumatoid arthritis.

| Animal Model                         | Dosing Regimen                                 | Key Findings                                                                                                                                                                                                              |
|--------------------------------------|------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rat Antigen-Induced Arthritis (rAIA) | 6 or 20 mg/kg, orally, twice daily for 21 days | <ul style="list-style-type: none"><li>- Significant inhibition of joint swelling.</li><li>- Reduction in inflammatory cell infiltration, joint erosion, and proteoglycan loss (at 20 mg/kg).<a href="#">[2]</a></li></ul> |

## Signaling Pathway

**GNF362** modulates the T-cell receptor signaling pathway by inhibiting *Itpkb*, a negative regulator of intracellular calcium. The following diagram illustrates the key steps in this pathway.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GNF362: A Technical Overview of its Oral Bioavailability and Pharmacokinetic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10776100#oral-bioavailability-and-pharmacokinetics-of-gnf362]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)